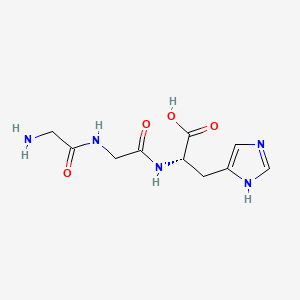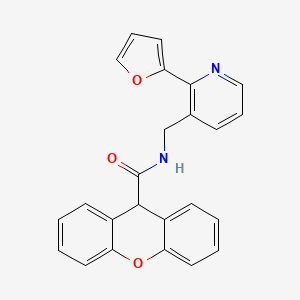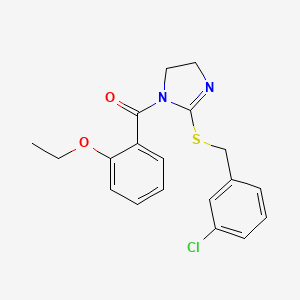
Glycylglycyl-L-histidine
Overview
Description
Gly-Gly-His is an oligopeptide.
Scientific Research Applications
Electrochemical Studies and Degradation Mechanisms
Glycylglycyl-L-histidine plays a notable role in electrochemical reactions. A study by Alipázaga et al. (2007) explored the voltammetric behavior of the Ni(II)/glycylglycyl-L-histidine complex. They investigated the degradation of the electrogenerated Ni(III) species and found a rapid chemical reaction process involved in the degradation, with a rate constant of 0.17 s−1 determined through a rotating ring-disk electrode technique (Alipázaga et al., 2007).
Interaction with Metals and Biological Implications
The interaction of glycylglycyl-L-histidine with metals has significant biological implications. Jones et al. (2005) discussed histidine-rich glycoprotein (HRG) in plasma, which has a multidomain structure and interacts with many ligands, including metals. The histidine-rich region of the molecule enhances ligand binding, indicating the potential role of glycylglycyl-L-histidine in various physiological processes (Jones et al., 2005).
Role in Health and Disease
Glycylglycyl-L-histidine's role extends to health and disease contexts. Holeček (2020) highlighted that several histidine-rich proteins, including HIS-rich glycoproteins and HIS-containing dipeptides, have specific functions crucial in health and the treatment of diseases (Holeček, 2020).
Complex Formation with Nickel(II)
Research by Pyréu et al. (2020) focused on the complex formation of nickel(II) with histidine and glycylglycine, providing insight into the coordination modes of dipeptide and amino acid residues in mixed ligand complexes. This study indicates the importance of glycylglycyl-L-histidine in understanding metal-peptide interactions (Pyréu et al., 2020).
Enhancing Metabolomic Research
In metabolomics, Du et al. (2017) demonstrated the significant effects of histidine supplementation on serum and urine metabolic signatures, indicating the potential of glycylglycyl-L-histidine in influencing metabolic pathways (Du et al., 2017).
Industrial Applications
For industrial applications, Kulis-Horn et al. (2013) discussed l-histidine biosynthesis in Corynebacterium glutamicum, a pathway which glycylglycyl-L-histidine might influence. This research provides insights into the potential of this peptide in industrial biotechnology (Kulis-Horn et al., 2013).
properties
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O4/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAWDNVHMUKWJR-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycylglycyl-L-histidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N,N-dimethylacetamide](/img/structure/B2468904.png)

![2-[4-(Tert-butyl)phenyl]-2-piperidylethylamine](/img/structure/B2468909.png)
![4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2468910.png)
![(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid](/img/structure/B2468913.png)


![N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]biphenyl-4-sulfonamide](/img/structure/B2468917.png)

![2-(4-Tert-butylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2468920.png)
![1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}-4-(pyrrolidine-1-carbonyl)piperidine](/img/structure/B2468922.png)

![5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B2468924.png)
